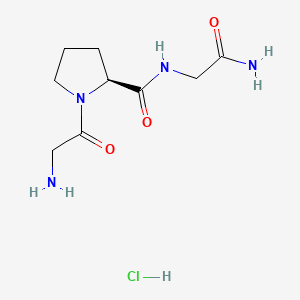

H-Gly-Pro-Gly-NH2 HCl

Description

The exact mass of the compound H-Gly-Pro-Gly-NH2 HCl is 264.0989181 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Gly-Pro-Gly-NH2 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Pro-Gly-NH2 HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3.ClH/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14;/h6H,1-5,10H2,(H2,11,14)(H,12,16);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDAVDSOIXXPJF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycyl-Prolyl-Glycine amide hydrochloride molecular weight

Technical Profile: Glycyl-Prolyl-Glycine Amide Hydrochloride (GPG-NH · HCl)

Executive Summary

Glycyl-Prolyl-Glycine amide hydrochloride (H-Gly-Pro-Gly-NH

Its physicochemical identity is defined by a molar mass of 264.71 g/mol (monohydrochloride salt). Unlike its free acid counterpart, the C-terminal amidation and hydrochloride counter-ion confer enhanced aqueous solubility and resistance to carboxypeptidase degradation, making it a critical standard in peptide stability assays and pharmaceutical formulation.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of peptide quantitation. For GPG-NH

Structural Composition[2]

-

Sequence: Glycine - Proline - Glycine - Amide[1][]

-

Chemical Formula (Free Base): C

H -

Chemical Formula (HCl Salt): C

H

Mass Spectrometry Data Table

The following values are critical for configuring Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) detectors.

| Parameter | Value | Technical Context |

| Average Molar Mass (Salt) | 264.71 g/mol | Used for weighing and dosing calculations (stoichiometry). |

| Average Molar Mass (Free Base) | 228.25 g/mol | The active pharmaceutical ingredient (API) mass without counter-ion. |

| Monoisotopic Mass (Free Base) | 228.1222 Da | The exact mass of the most abundant isotope peak ( |

| Net Charge (pH 7.0) | +1 | Protonated N-terminal amine; Amide is neutral. |

| Theoretical pI | ~9.6 | High isoelectric point due to the basic N-terminus and absence of acidic C-terminus. |

Critical Note on Stoichiometry: When preparing stock solutions (e.g., 10 mM), you must use the 264.71 g/mol value. Using the free base weight (228.[1]25) will result in a 16% concentration error , potentially invalidating kinetic assays.

Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity and the specific site of hydrochloride association (N-terminus).

Figure 1: Structural connectivity of GPG-NH

Part 2: Synthetic & Structural Context

Synthesis Logic (Why Amide? Why HCl?)

The synthesis of GPG-NH

-

C-Terminal Amidation: The amide group (

) replaces the natural hydroxyl ( -

Hydrochloride Exchange: Peptides cleaved from resin are initially Trifluoroacetate (TFA) salts. For biological applications, TFA is often cytotoxic. The conversion to HCl (via ion exchange chromatography) ensures the peptide is suitable for cell-based viral replication assays.

Biological Applications

A. HIV-1 Capsid Interference

Research indicates that GPG-NH

-

Mechanism: Disarrangement of capsid structure.[]

-

Effective Concentration: IC

values typically range from 3 to 41ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

B. Collagen Triple Helix Modeling

The Gly-Pro-Gly sequence is a variation of the canonical Gly-Pro-Hyp collagen repeat. It is used to study the thermodynamic stability of the triple helix and the effects of sequence interruption on fibrillogenesis.

Part 3: Analytical Validation Protocol

To ensure the integrity of GPG-NH

HPLC-MS Workflow

Objective: Confirm purity >98% and correct salt stoichiometry.

-

Solubilization: Dissolve 1 mg GPG-NH

· HCl in 1 mL HPLC-grade water (Target: 1 mg/mL).-

Checkpoint: Solution must be clear and colorless. Turbidity implies hydrophobic contaminants or incorrect salt form.

-

-

Chromatography (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Gradient: 0% B to 30% B over 20 minutes. (GPG is highly polar; it will elute early).

-

-

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion Mode (

). -

Target Ion: Scan for

229.13 ( -

Validation: Absence of

230.1 (Free acid hydrolysis product) and

-

QC Decision Logic (Graphviz)

The following decision tree guides the researcher through the validation process.

Figure 2: Quality Control Decision Tree. This workflow validates both the peptide identity (MS) and the counter-ion identity (AgNO

References

-

Sigma-Aldrich. (n.d.). H-Gly-Pro-Gly-NH2 hydrochloride Product Specification. Retrieved from

-

PubChem. (2024).[1][4] Glycyl-Prolyl-Glycine Amide (Compound Summary). National Library of Medicine. Retrieved from

-

Auwerx, J., et al. (2005). The chemically modified tripeptide glycyl-prolyl-glycine-amide (GPG-NH2) inhibits replication of human immunodeficiency virus type 1.[] Antimicrobial Agents and Chemotherapy. Retrieved from

-

Bachem. (n.d.). Peptide Calculator & Salt Correction Factors. Retrieved from

Navigating the Labyrinth: An In-depth Technical Guide to the Stability of Tripeptide Amides at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tripeptide Tightrope - Balancing Efficacy and Endurance

In the landscape of modern therapeutics, peptides have emerged as powerful tools, offering high specificity and potency. Among these, tripeptide amides represent a significant class of molecules with broad therapeutic potential, acting as hormones, neurotransmitters, and enzyme inhibitors.[1][2] However, the journey from a promising lead compound to a viable drug is fraught with challenges, paramount among them being the inherent instability of these molecules in physiological environments.[3] The very biological machinery they are designed to interact with often becomes their undoing. This guide provides a comprehensive exploration of the factors governing the stability of tripeptide amides at physiological pH, offering insights into their degradation pathways and presenting robust methodologies for their evaluation. Our goal is to equip researchers and drug development professionals with the knowledge to navigate this complex terrain, enabling the rational design and formulation of more stable and effective peptide-based therapeutics.

Section 1: The Chemical Gauntlet - Degradation Pathways of Tripeptide Amides

At the physiological pH of approximately 7.4, tripeptide amides face a dual threat: enzymatic onslaught and intrinsic chemical instability. Understanding these degradation pathways is the cornerstone of developing strategies to mitigate them.

The Ever-Present Threat: Enzymatic Degradation

The primary route of degradation for most peptides in vivo is enzymatic proteolysis by a vast array of peptidases present in biological fluids like plasma.[4][5] These enzymes exhibit remarkable specificity, cleaving peptide bonds based on the surrounding amino acid sequence. For tripeptide amides, the most relevant classes of peptidases include:

-

Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus of the peptide.

-

Carboxypeptidases: These enzymes target the C-terminal peptide bond. The C-terminal amide modification can offer some protection against certain carboxypeptidases.[4]

-

Endopeptidases: These enzymes cleave internal peptide bonds within the tripeptide sequence.

The susceptibility to enzymatic degradation is highly dependent on the specific amino acid sequence and conformation of the tripeptide.[4]

The Slow Burn: Chemical Degradation Pathways

Beyond enzymatic action, tripeptide amides are susceptible to several chemical degradation reactions in aqueous environments at physiological pH. These non-enzymatic processes can significantly impact the shelf-life and in-vivo performance of a peptide therapeutic.[1]

The most common chemical degradation pathways include:

-

Hydrolysis: The cleavage of peptide bonds by water is a slow but inevitable process at neutral pH.[1][6] This reaction is influenced by temperature and the specific amino acid residues flanking the peptide bond.[7]

-

Deamidation: This involves the hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues, forming aspartic acid and glutamic acid, respectively.[1] Deamidation is a significant degradation pathway as it introduces a negative charge and can alter the peptide's structure and biological activity.[8] The rate of deamidation is highly sequence-dependent, with Asn-Gly sequences being particularly labile.[8]

-

Oxidation: Methionine (Met) and Cysteine (Cys) residues are particularly susceptible to oxidation.[1][9] The thioether side chain of methionine can be oxidized to form methionine sulfoxide, which can impact the peptide's conformation and function.[10][11]

-

Diketopiperazine Formation: This intramolecular cyclization reaction can occur, particularly at the N-terminus of a peptide, leading to the formation of a stable six-membered ring and cleavage of the first two amino acids.[5][12][13]

-

Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to the formation of a cyclic aspartimide intermediate, especially when the following residue is small, like glycine.[14][15] This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, potentially altering the peptide's biological activity.[14]

Section 2: Charting the Course - A Logic Diagram of Tripeptide Amide Degradation

To visualize the interplay of these degradation pathways, the following diagram illustrates the potential fates of a tripeptide amide in a physiological environment.

Caption: Major degradation pathways for tripeptide amides at physiological pH.

Section 3: The Stability Blueprint - Factors Influencing Tripeptide Amide Longevity

The stability of a tripeptide amide is not a fixed property but rather a dynamic interplay of various intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for the rational design of more robust peptide therapeutics.

| Factor | Influence on Stability | Key Considerations |

| Primary Amino Acid Sequence | The specific sequence of amino acids is the primary determinant of both chemical and enzymatic stability.[16] | - Susceptible Residues: Asn, Gln (deamidation); Asp (aspartimide formation); Met, Cys (oxidation).[1] - Steric Hindrance: Bulky side chains near a peptide bond can hinder protease access. |

| pH and Buffer System | Each peptide has an optimal pH range for stability. Physiological pH (~7.4) can accelerate certain degradation pathways like deamidation.[8][17] | - pH Optimization: Formulation at an optimal pH is a critical strategy to minimize chemical degradation.[4] - Buffer Catalysis: Some buffer species can catalyze hydrolysis. |

| Temperature | Elevated temperatures accelerate most chemical degradation reactions, including hydrolysis, deamidation, and oxidation.[17] | - Storage Conditions: Peptides are best stored lyophilized at low temperatures (-20°C or -80°C) to minimize degradation.[1] |

| Structural Modifications | Strategic modifications to the tripeptide structure can significantly enhance stability.[3] | - D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can confer resistance to proteolysis.[3][4] - N-methylation: Methylating the peptide bond nitrogen can protect against enzymatic cleavage.[4] - Cyclization: Constraining the peptide's conformation can reduce its susceptibility to proteases.[4][17] |

| Formulation Excipients | The inclusion of excipients in the formulation can protect the tripeptide amide from degradation.[17] | - Antioxidants: Ascorbic acid or methionine can be added to prevent oxidation. - Stabilizers: Sugars like trehalose and mannitol can stabilize the peptide structure.[17] |

Section 4: The Litmus Test - Experimental Protocols for Stability Assessment

A robust and well-designed stability testing program is essential to characterize the degradation profile of a tripeptide amide and to evaluate the effectiveness of stabilization strategies.

In Vitro Stability in Human Plasma: A Step-by-Step Protocol

This protocol provides a framework for assessing the enzymatic stability of a tripeptide amide in a physiologically relevant matrix.

Objective: To determine the half-life of a tripeptide amide in human plasma.

Materials:

-

Tripeptide amide stock solution (e.g., 10 mM in DMSO or water)

-

Human plasma (pooled, from a reputable supplier)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile or ice-cold acetonitrile with an internal standard)

-

HPLC or LC-MS/MS system

Experimental Workflow:

Caption: Workflow for assessing tripeptide amide stability in human plasma.

Detailed Steps:

-

Preparation:

-

Thaw frozen human plasma at 37°C and centrifuge to remove any cryoprecipitates.

-

Prepare a working solution of the tripeptide amide in PBS at a concentration that will yield a final concentration in the plasma assay within the linear range of the analytical method (e.g., 1-10 µM).

-

-

Incubation:

-

Pre-warm the required volume of plasma to 37°C in a water bath.

-

Initiate the reaction by adding a small volume of the tripeptide amide working solution to the plasma. This is time point zero (t=0).

-

Incubate the mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching and Sample Processing:

-

Immediately add the aliquot to a tube containing a defined volume of ice-cold quenching solution (e.g., a 1:3 ratio of plasma to quenching solution). The quenching solution serves to stop the enzymatic reaction and precipitate plasma proteins.

-

Vortex the sample vigorously for 30 seconds.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the amount of the parent tripeptide amide remaining at each time point.

-

Plot the percentage of the remaining parent peptide against time and determine the half-life (t½) of the tripeptide amide.

-

Causality Behind Experimental Choices:

-

Physiological Temperature (37°C): This is crucial for mimicking in-vivo conditions and ensuring relevant enzymatic activity.

-

Quenching: Rapid and effective termination of the enzymatic reaction is critical for accurate time-point analysis. TCA or cold organic solvents are effective at denaturing and precipitating proteins.

-

Protein Precipitation: Removal of plasma proteins is essential to prevent column clogging and interference during chromatographic analysis.

-

LC-MS/MS Analysis: This technique offers high sensitivity and selectivity, allowing for accurate quantification of the parent peptide even in a complex matrix like plasma.[18]

Forced Degradation Studies: Unveiling Chemical Instabilities

Forced degradation studies are designed to accelerate the chemical degradation of a tripeptide amide under various stress conditions to identify potential degradation products and pathways.[18] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Stress Conditions for Forced Degradation:

| Stress Condition | Purpose | Typical Conditions |

| Acid Hydrolysis | To induce hydrolysis of peptide bonds and deamidation. | 0.1 M HCl, 60°C, 24-48 hours |

| Base Hydrolysis | To induce hydrolysis, deamidation, and racemization. | 0.1 M NaOH, 60°C, 24-48 hours |

| Oxidation | To identify sites susceptible to oxidation (Met, Cys). | 3% H₂O₂, room temperature, 24 hours |

| Thermal Stress | To assess the overall thermal stability. | 60-80°C, 24-72 hours |

| Photostability | To evaluate sensitivity to light. | Exposure to UV and visible light as per ICH guidelines. |

Analytical Approach:

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV and mass spectrometric detection, is required to separate the parent tripeptide amide from all its degradation products.[19]

Section 5: Fortifying the Defenses - Strategies to Enhance Tripeptide Amide Stability

Armed with a thorough understanding of the degradation pathways and stability profile of a tripeptide amide, researchers can employ a range of strategies to enhance its stability.

-

Sequence Modification:

-

Chemical Modifications:

-

N-methylation: This modification of the peptide backbone can sterically hinder protease binding.[4]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and providing steric shielding from proteases.[2]

-

Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation that is less susceptible to enzymatic degradation.[4][17]

-

-

Formulation Strategies:

-

pH Optimization: Formulating the tripeptide amide at its pH of maximum stability is a fundamental approach.[4]

-

Lyophilization: Freeze-drying removes water and can significantly enhance the long-term stability of the peptide.[1][17]

-

Inclusion of Stabilizing Excipients: As detailed in Section 3, antioxidants, cryoprotectants, and other excipients can be incorporated into the formulation to mitigate specific degradation pathways.[17]

-

Encapsulation: Encapsulating the tripeptide amide in delivery systems like liposomes or polymeric nanoparticles can protect it from degradation in the physiological environment.[4]

-

Conclusion: From Fragile Molecule to Robust Therapeutic

The stability of tripeptide amides at physiological pH is a multifaceted challenge that demands a deep understanding of both enzymatic and chemical degradation processes. By systematically evaluating the intrinsic stability of a lead compound and employing rational design and formulation strategies, it is possible to transform a fragile molecule into a robust therapeutic candidate. The methodologies and insights presented in this guide provide a framework for navigating this complex landscape, ultimately paving the way for the successful development of novel and effective peptide-based medicines.

References

- Technical Support Center: Enhancing Tripeptide Amide Stability - Benchchem. (n.d.).

- Stability of peptide amides under high pressure | Request PDF - ResearchGate. (2025).

-

Peptides and Probable Degradation Pathways - Veeprho. (2020, August 3). Retrieved from [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - MDPI. (2023, March 14). Retrieved from [Link]

-

Strategies for Improving Peptide Stability and Delivery - MDPI. (n.d.). Retrieved from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025). Retrieved from [Link]

-

Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed. (n.d.). Retrieved from [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. (n.d.). Retrieved from [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. (n.d.). Retrieved from [Link]

-

Advances in the stability challenges of bioactive peptides and improvement strategies - PMC. (2022, November 5). Retrieved from [Link]

-

In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC. (n.d.). Retrieved from [Link]

-

On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018, May 15). Retrieved from [Link]

-

The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. (2019, November 11). Retrieved from [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (2022, December 6). Retrieved from [Link]

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH. (n.d.). Retrieved from [Link]

-

Selective oxidation of methionine residues in proteins - PubMed. (n.d.). Retrieved from [Link]

-

Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025). Retrieved from [Link]

-

The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18). Retrieved from [Link]

-

Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC. (n.d.). Retrieved from [Link]

-

Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29). Retrieved from [Link]

-

Peptide Hydrolysis - Chemistry LibreTexts. (2023, May 25). Retrieved from [Link]

-

How to handle peptides that contain methionine - Biotage. (2023, February 7). Retrieved from [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC. (2023, August 17). Retrieved from [Link]

-

2,5-Diketopiperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025). Retrieved from [Link]

-

The qualitative analysis of the amide of the HLDF-6 peptide and its metabolites in tissues of laboratory animals with the use of tritium-labeled and deuterium-labeled derivatives - ResearchGate. (2025). Retrieved from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (2023, April 20). Retrieved from [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (2022, December 6). Retrieved from [Link]

-

A Molecular Mechanism of Hydrolysis of Peptide Bonds at Neutral pH Using a Model Compound - ACS Publications. (2011, April 19). Retrieved from [Link]

-

Enzymatic degradation varies between different cross-linking peptides.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (n.d.). Retrieved from [Link]

-

Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. (2024, May 20). Retrieved from [Link]

-

Methionine Oxidation and Reduction in Proteins - PMC - NIH. (n.d.). Retrieved from [Link]

-

Diketopiperazines - Baran Lab. (n.d.). Retrieved from [Link]

-

Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

-

Methionine - Wikipedia. (n.d.). Retrieved from [Link]

-

Analytical Techniques In Stability Testing - Separation Science. (n.d.). Retrieved from [Link]

-

Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. (2025). Retrieved from [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ResearchGate. (n.d.). Retrieved from [Link]

-

Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers. (2021, April 25). Retrieved from [Link]

-

Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.iris-biotech.de [media.iris-biotech.de]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pepdoopeptides.com [pepdoopeptides.com]

- 18. ijsra.net [ijsra.net]

- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

Comparative Technical Analysis: H-Gly-Pro-Gly-NH₂ vs. Cyclic Gly-Pro (cGP)

The following technical guide provides an in-depth comparative analysis of H-Gly-Pro-Gly-NH₂ (a linear tripeptide amide) and Cyclic Gly-Pro (cGP, a cyclic dipeptide).

Executive Summary

This guide delineates the structural, mechanistic, and therapeutic differences between H-Gly-Pro-Gly-NH₂ (GPG-NH₂) and Cyclic Gly-Pro (cGP). While both molecules share the Gly-Pro sequence motif, their pharmacological identities are distinct.

-

H-Gly-Pro-Gly-NH₂ is a synthetic linear tripeptide amide identified as an HIV-1 capsid assembly inhibitor . It functions by interfering with viral protein-protein interactions.[1]

-

Cyclic Gly-Pro (cGP) is an endogenous, neuroactive diketopiperazine (DKP) derived from the metabolism of IGF-1.[2] It functions as a homeostatic regulator of IGF-1 bioavailability , showing efficacy in neuroprotection and vascular remodeling.

Part 1: Structural & Physicochemical Characterization

The fundamental difference lies in topology: Linear vs. Cyclic .[3] This topological constraint dictates their stability, blood-brain barrier (BBB) permeability, and receptor interaction.

Structural Comparison

| Feature | H-Gly-Pro-Gly-NH₂ (GPG-NH₂) | Cyclic Gly-Pro (cGP) |

| Sequence | Glycine-Proline-Glycine-Amide | Cyclo(Glycine-Proline) |

| Topology | Linear (Flexible) | Cyclic (Constrained Diketopiperazine) |

| Termini | Free N-terminus; Amidated C-terminus | No free termini (Head-to-tail cyclized) |

| MW | ~228.25 Da | 154.17 Da |

| Lipophilicity | Low (Polar termini) | High (No charged termini) |

| BBB Permeability | Low to Moderate (requires transport) | High (Passive diffusion) |

| Enzymatic Stability | Moderate (Amidation protects C-term; susceptible to aminopeptidases) | High (Resistant to exopeptidases) |

The "DKP Trap" (Stability Insight)

A critical chemical relationship exists between these two molecules. N-terminal Gly-Pro sequences in linear peptides are prone to spontaneous intramolecular cyclization, specifically diketopiperazine (DKP) formation .

-

Mechanism: The nucleophilic N-terminal amine of Glycine attacks the carbonyl carbon of the Proline residue.

-

Result: The peptide bond cleaves, releasing cGP and the C-terminal fragment (Gly-NH₂).

-

Implication: In solution, GPG-NH₂ may slowly degrade into cGP, meaning GPG-NH₂ samples must be monitored for cGP impurities during storage.

Structural Visualization (Graphviz)

Figure 1: Structural relationship and degradation pathway. GPG-NH₂ can degrade into cGP via diketopiperazine formation.

Part 2: Biosynthesis & Mechanisms of Action[4]

H-Gly-Pro-Gly-NH₂: Viral Interference

This molecule is primarily studied as a fusion or assembly inhibitor.

-

Target: HIV-1 Capsid (CA) protein.[1]

-

Mechanism: The tripeptide binds to the hydrophobic pocket of the capsid protein, interfering with the oligomerization required for viral core maturation.

-

Potency: Moderate (EC₅₀ ≈ 35 µM). It serves more as a chemical probe than a potent clinical candidate compared to modern capsid inhibitors like lenacapavir.

Cyclic Gly-Pro (cGP): The IGF-1 Axis

cGP is a metabolite of IGF-1 (Insulin-like Growth Factor 1).[4][5][6][7]

-

Proteolysis: IGF-1 is cleaved by proteases to release the N-terminal tripeptide GPE (Gly-Pro-Glu).[5]

-

Conversion: GPE is unstable and rapidly cyclizes (losing Glutamate) to form cGP .[8]

-

Mode of Action: cGP does not bind the IGF-1 receptor directly. Instead, it binds to IGF Binding Proteins (IGFBPs) . This interaction displaces bound IGF-1, increasing the ratio of "free" (bioactive) IGF-1 in the brain and circulation.

Signaling Pathway Diagram

Figure 2: The endogenous formation of cGP from IGF-1 and its role in regulating IGF-1 bioavailability.[4][9]

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclic Gly-Pro (Microwave-Assisted)

Rationale: Traditional thermal cyclization of linear Gly-Pro takes hours. Microwave irradiation accelerates this to minutes with higher yield.

Reagents: H-Gly-Pro-OH (linear precursor), Water/Ethanol. Equipment: Microwave reactor (e.g., CEM Discover).

-

Preparation: Dissolve H-Gly-Pro-OH (1.0 mmol) in water (2 mL).

-

Reaction: Place in a sealed microwave vessel. Irradiate at 160°C for 15 minutes (Power: ~150W).

-

Purification:

-

The reaction mixture is cooled to room temperature.

-

cGP often precipitates or can be crystallized from ethanol.

-

If soluble, pass through a silica plug or use semi-preparative HPLC (C18 column, 0-10% MeOH/H₂O).

-

-

Validation:

-

LC-MS: Observe peak at m/z 155.1 [M+H]⁺.

-

NMR: Confirm loss of terminal amine/carboxyl signals and symmetry of the DKP ring.

-

Protocol B: Quantification of GPG-NH₂ vs. cGP (LC-MS/MS)

Rationale: Distinguishing the linear tripeptide from the cyclic dipeptide requires chromatographic separation, as they have different polarities.

System: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS. Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 1% B (Isocratic for polar cGP retention)2-8 min: 1% -> 40% B8-10 min: 95% B (Wash) |

| Flow Rate | 0.3 mL/min |

| MRM Transitions | cGP: 155.1 -> 70.1 (Quant), 155.1 -> 127.1 (Qual)GPG-NH₂: 229.1 -> 70.1 (Proline immonium), 229.1 -> 172.1 |

Note: cGP will elute earlier (more polar if using HILIC) or later (if using C18 depending on pH) than the charged linear peptide. In standard acidic C18, GPG-NH₂ (positive charge) elutes earlier than the neutral cGP.

Part 4: Therapeutic Implications[6][9]

Neurology (Stroke & Rett Syndrome)

-

cGP: High potential. By normalizing IGF-1, it treats the "secondary injury" phase in stroke. The analogue NNZ-2591 (trofinetide related chemistry) is in clinical trials for Rett syndrome and Angelman syndrome.

-

GPG-NH₂: Low potential for neurology. Its primary utility is as a research tool for viral capsid studies.

Stability & Formulation

-

cGP: Excellent oral bioavailability.[10] Can be formulated as a tablet or oral solution. Stable at room temperature.

-

GPG-NH₂: Requires injection (IV/SC) due to peptidase susceptibility (despite amidation). Must be stored lyophilized at -20°C to prevent cyclization to cGP.

References

-

Guan, J., et al. (2014). Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGF-1 to IGFBP-3. Scientific Reports. Retrieved from [Link]

- Singh, S.K., et al. (2023). Microwave-Assisted Synthesis of Diketopiperazines. Journal of Organic Chemistry. (General protocol reference).

-

Acadia Pharmaceuticals. (2023). Trofinetide (Analogue of GPE/cGP) Mechanism of Action. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]

- 4. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Gly-Pro-Gly-NH2 HCl as a reference standard in peptide chemistry

An In-Depth Technical Guide: Gly-Pro-Gly-NH2 HCl as a Reference Standard in Peptide Chemistry

Introduction: The Imperative for Rigor in Peptide Analysis

In the landscape of pharmaceutical development and fundamental research, the integrity of analytical data is paramount. Peptides, with their inherent structural complexity, demand robust and reliable methods for their characterization. A cornerstone of this analytical rigor is the use of a well-characterized reference standard. A reference standard is not merely a high-purity sample; it is the benchmark against which all subsequent batches of a peptide are qualified. It provides the basis for confirming identity, quantifying purity, and determining the strength of a peptide active pharmaceutical ingredient (API) or drug product. Regulatory bodies worldwide, through pharmacopeias like the USP, mandate the use of such standards to ensure the safety and efficacy of therapeutics.[1]

This guide focuses on Gly-Pro-Gly-NH2 HCl, a tripeptide amide that serves as an exemplary reference standard. Its simple, well-defined structure makes it an ideal candidate for demonstrating the core principles and methodologies required to establish and utilize a peptide reference standard in a scientific or regulated environment. We will explore its physicochemical properties and delve into the causality behind the analytical workflows that validate its use as a benchmark of quality.

Section 1: Physicochemical Profile of Gly-Pro-Gly-NH2 HCl

Understanding the fundamental properties of a reference standard is the first step in its effective application. Gly-Pro-Gly-NH2 HCl is a synthetic tripeptide composed of two glycine residues and one proline residue, with a C-terminal amide and supplied as a hydrochloride salt. The proline residue introduces a conformational rigidity to the peptide backbone, while the C-terminal amide removes the carboxylic acid group, making the molecule more stable against degradation by certain carboxypeptidases.

| Property | Value | Source / Rationale |

| Sequence | H-Gly-Pro-Gly-NH2 · HCl | Standard 3-letter code representation.[2] |

| CAS Number | 141497-12-3 | Chemical Abstracts Service registry number.[2] |

| Molecular Formula | C9H16N4O3 · HCl | Derived from the constituent amino acids and C-terminal amide. |

| Molecular Weight | 245.25 g/mol (Free Base) / 281.71 g/mol (HCl Salt) | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline powder or lyophilized solid. | Typical appearance for purified, synthetic peptides. |

| Storage Conditions | -20°C or below, desiccated. | Standard practice to prevent degradation and moisture uptake.[2] |

Section 2: The Role of a Reference Standard: A Self-Validating Analytical Framework

A reference standard's primary function is to serve as an anchor for a self-validating analytical system. This means that before any sample is analyzed, the reference standard is used to confirm that the entire analytical workflow—from instrumentation to reagents and data processing—is performing as expected. This approach ensures the trustworthiness of the data generated for unknown samples.

The logical relationship between the core analytical techniques used to qualify and utilize a peptide reference standard is illustrated below. Each method provides an orthogonal piece of evidence, collectively building a comprehensive and validated profile of the molecule.

Caption: Inter-validation of analytical methods for peptide reference standards.

Section 3: Core Analytical Protocols for Qualification and Use

The following protocols are presented not just as steps, but with explanations for the choices made, ensuring a deep understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis. It separates the target peptide from impurities based on hydrophobicity. The use of a C18 stationary phase provides excellent resolving power for small peptides like Gly-Pro-Gly-NH2. Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it forms a neutral complex with the positively charged peptide, enhancing retention and improving peak shape. A gradient elution is necessary because it allows for the separation of compounds with a wide range of hydrophobicities, from polar synthesis byproducts to more hydrophobic, modified peptides.

Experimental Protocol: Purity Determination

-

Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

-

Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.

-

Mobile Phase Preparation:

-

Mobile Phase A (MPA): 0.1% TFA in HPLC-grade water.

-

Mobile Phase B (MPB): 0.1% TFA in HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 214 nm (where the peptide bond has strong absorbance).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 2 20.0 40 22.0 95 25.0 95 25.1 2 | 30.0 | 2 |

-

-

Sample Preparation: Accurately prepare a 1.0 mg/mL solution of Gly-Pro-Gly-NH2 HCl in Mobile Phase A.

-

System Suitability & Analysis:

-

Inject the standard solution six times. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

-

Trustworthiness: The system suitability criteria validate the performance of the chromatographic system for that specific run. This ensures that the separation is precise and reproducible, making the purity assessment trustworthy.

Mass Spectrometry (MS) for Identity Verification

Expertise & Causality: Mass spectrometry provides an exact mass measurement of the molecule, which is a fundamental property and a definitive confirmation of identity.[3][4] Electrospray Ionization (ESI) is the preferred technique for peptides as it is a "soft" ionization method that keeps the molecule intact, primarily generating the protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) can measure mass with an accuracy of parts-per-million (ppm), providing an extremely high degree of confidence in the peptide's elemental composition.

Experimental Protocol: Identity Confirmation

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap), equipped with an ESI source.

-

Mass Calculation:

-

Calculate the theoretical monoisotopic mass of the Gly-Pro-Gly-NH2 free base: 245.1274 Da.

-

Calculate the mass of the expected protonated ion [M+H]+: 245.1274 + 1.0073 = 246.1347 Da .

-

-

Method:

-

The sample can be introduced via direct infusion or through an LC-MS run using the HPLC method described in Section 3.1.

-

Acquire data in positive ion mode over a mass range that includes the target m/z (e.g., 100-500 m/z).

-

-

Data Analysis:

-

Extract the mass spectrum for the main chromatographic peak.

-

Compare the most abundant experimental m/z value with the calculated theoretical mass. The mass error should be within an acceptable tolerance (e.g., ≤ 5 ppm for HRMS).

-

Trustworthiness: The agreement between the measured and theoretical mass to several decimal places provides unambiguous proof of the peptide's identity and elemental composition, serving as a self-validating check on the synthesis process.

Amino Acid Analysis (AAA) for Compositional Integrity

Expertise & Causality: While MS confirms the total mass, Amino Acid Analysis (AAA) confirms the constituent parts.[1] This orthogonal technique verifies that the correct amino acids are present and in the correct stoichiometric ratio. The process involves breaking all peptide bonds through acid hydrolysis, then separating and quantifying the liberated amino acids. Derivatization with a chromophore or fluorophore (like o-phthalaldehyde, OPA) is necessary as natural amino acids lack a strong native chromophore.[5]

Experimental Protocol: Stoichiometric Verification

-

Hydrolysis:

-

Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.

-

Add 500 µL of 6N HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

-

Derivatization:

-

After cooling, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the amino acid residue in a specific volume of diluent.

-

Use an automated pre-column derivatization method with OPA (for primary amines like Glycine) and FMOC (for secondary amines like Proline).

-

-

HPLC Analysis:

-

Analyze the derivatized sample using a dedicated AAA HPLC method, which typically uses a C18 column and a gradient designed to resolve all derivatized amino acids.[5]

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to Glycine and Proline by comparing retention times to an amino acid standard mixture.

-

Calculate the molar ratio of the amino acids. The expected experimental ratio should be Glycine:Proline ≈ 2:1.

-

Trustworthiness: AAA provides a quantitative, compositional fingerprint of the peptide. If the peptide had an incorrect sequence (e.g., Gly-Gly-Pro-NH2) but the same mass, AAA would detect the incorrect amino acid ratio, highlighting its power as a self-validating, orthogonal method.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for qualifying and using Gly-Pro-Gly-NH2 HCl as a reference standard.

Caption: Lifecycle of a peptide reference standard from synthesis to routine use.

Conclusion

Gly-Pro-Gly-NH2 HCl is more than a simple tripeptide; it is a critical tool for ensuring analytical accuracy in peptide chemistry. By understanding its properties and applying a suite of orthogonal, self-validating analytical methods such as HPLC, MS, and AAA, researchers and drug developers can establish a robust framework for quality control. The principles and protocols detailed in this guide provide a blueprint for the qualification and use of any peptide reference standard, underpinning the development of safe and effective peptide-based therapeutics and ensuring the integrity of scientific research.

References

-

Schally, A. V., et al. (1971). Gonadotropin-releasing hormone: one polypeptide regulates secretion of luteinizing and follicle-stimulating hormones. Science. Available at: [Link] (Note: While not directly about Gly-Pro-Gly-NH2, this is a foundational paper on peptide hormones that establishes the context of peptide research).

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Biemann, K. (1990). The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University. Retrieved from [Link]

-

USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharmacopeial Forum. Retrieved from [Link]

-

Kang, J., et al. (2022). Decoding Protein Glycosylation by an Integrative Mass Spectrometry-Based De Novo Sequencing Strategy. JACS Au. Retrieved from [Link]

-

Gilar, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved from [Link]

-

Zhang, P., et al. (2018). [Determination of underivatized glycine and proline in vinegar turtle shell by HPLC-ELSD]. Se Pu. Retrieved from [Link]

-

Walter, R., et al. (1975). Theoretical studies on pro-leu-gly-nh2 conformation. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Purification Strategies for Hydrophilic Tripeptides

Part 1: The Polarity Paradox

Short hydrophilic peptides (e.g., Gly-Gly-His, Glutathione analogs) present a "Polarity Paradox" in purification. They lack the hydrophobic footprint required for retention on standard C18 Reverse Phase (RP) columns, often eluting in the void volume (

This guide abandons the "one-size-fits-all" C18 approach, providing three distinct, validated workflows to purify hydrophilic tripeptides based on their specific physicochemical properties and downstream applications.

Part 2: Strategic Method Selection

Before selecting a column, evaluate the peptide's Hydrophobicity Index (HI) and the requirement for Mass Spectrometry (MS) compatibility.

Decision Matrix: Method Selection

The following decision tree guides you to the optimal purification strategy.

Figure 1: Decision tree for selecting the optimal purification mode based on analyte polarity and detection requirements.

Part 3: Detailed Protocols

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best For: Extremely polar peptides, MS-based detection, and removing salts. Mechanism: Partitioning of the peptide into a water-enriched layer adsorbed on the polar stationary phase.

1. Column Selection

-

Primary Choice: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide). Amide phases offer hydrogen bonding stability and are less prone to irreversible adsorption than bare silica.

-

Alternative: Zwitterionic (ZIC-HILIC) for charged peptides.

2. Mobile Phase System

-

Solvent A (Weak): 90-95% Acetonitrile (ACN) + 10 mM Ammonium Formate (pH 3.0–4.5).

-

Solvent B (Strong): 10 mM Ammonium Formate in 50% ACN / 50% Water.

3. Step-by-Step Protocol

-

System Preparation: Flush system with 10% Water/90% ACN to remove any RP storage solvents (Methanol/Isopropanol) which can precipitate HILIC buffers.

-

Equilibration (Critical): HILIC columns require longer equilibration than RP. Equilibrate for 20–30 Column Volumes (CV) at initial conditions (e.g., 90% ACN).

-

Sample Diluent: Dissolve peptide in water (high concentration), then dilute with ACN to achieve a final composition of ~70-80% ACN.

-

Warning: Injecting a 100% aqueous sample will cause "solvent mismatch," leading to peak splitting and breakthrough.

-

-

Gradient Profile:

-

0–2 min: Hold 0% B (Isocratic loading).

-

2–20 min: Linear ramp 0% B

60% B. -

20–25 min: Wash 100% B.

-

25–40 min: Re-equilibrate 0% B.

-

Method B: Ion-Pairing Reversed-Phase (IP-RP)

Best For: Peptides with moderate polarity, UV detection, and resolving closely related impurities (e.g., deamidation products). Mechanism: Hydrophobic ion-pairing reagents (HFBA) bind to the peptide's basic residues, neutralizing charge and increasing hydrophobicity to induce retention on C18.

1. Reagent Selection

-

TFA (Trifluoroacetic Acid): Standard, but often insufficient for very short polar peptides (Gly-Gly-Gly).

-

HFBA (Heptafluorobutyric Acid): More hydrophobic perfluorinated chain (

). significantly increases retention of hydrophilic peptides compared to TFA.

2. Mobile Phase System

-

Solvent A: Water + 0.1% HFBA (v/v).

-

Solvent B: Acetonitrile + 0.1% HFBA (v/v).

3. Step-by-Step Protocol

-

Column: C18, high surface area (>300

), fully porous (e.g., Hypersil GOLD aQ or Atlantis T3). -

Equilibration: 10 CV with 100% Solvent A.

-

Gradient Profile:

-

Start at 100% Aqueous (0% B). Most C18 columns designed for polar retention (AQ-type) can withstand 100% water without "dewetting" (phase collapse).

-

Gradient: 0% B

10-20% B over 20 minutes. -

Note: Short peptides elute very early; a shallow gradient (0.5% B/min) is essential.

-

Method C: Porous Graphitic Carbon (PGC)

Best For: Structural isomers, diastereomers, and peptides that fail both HILIC and IP-RP. Mechanism: Charge-induced dipole interactions on the graphitic surface; retains polar compounds without ion-pairing reagents.

Protocol Highlights

-

Column: Hypercarb (Thermo Scientific).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

-

Unique Feature: Stable pH 0–14. Can use high pH (Ammonium Hydroxide) to alter peptide charge state for different selectivity.

Part 4: Comparative Data & Troubleshooting

Method Comparison Table

| Feature | HILIC (Amide) | IP-RP (HFBA) | PGC (Hypercarb) |

| Retention Mechanism | Partitioning (Water layer) | Hydrophobic Ion-Pairing | Charge-induced Dipole |

| Elution Order | Hydrophilic | Hydrophobic | Variable (Shape selective) |

| MS Compatibility | High (Volatile salts) | Low (HFBA suppresses signal) | High |

| Sample Solvent | High Organic (>70% ACN) | Aqueous | Aqueous |

| Key Challenge | Solubility of polar peptides in ACN | Removal of HFBA post-purification | Irreversible adsorption |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Retention (RP) | Peptide too polar for C18/TFA.[3] | Switch to HFBA (0.1%) or Method A (HILIC) . |

| Peak Splitting (HILIC) | Sample solvent too aqueous.[3] | Dilute sample with ACN to match initial mobile phase.[3] |

| Broad Peaks (HILIC) | Slow equilibration.[3] | Increase equilibration time to 30 CV. Check buffer pH. |

| Signal Suppression (MS) | Ion-pairing reagent present.[3][4][5] | Use HILIC (Method A) or remove HFBA via SPE/desalting.[3] |

Part 5: References

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. Link

-

Thermo Fisher Scientific. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides. Journal of Chromatography A. Link

-

Waters Corporation. (2020). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Application Note 720006767. Link

-

Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Link

-

Biotage. (2023).[6] How to choose an ion pairing agent to improve your peptide purification. Link

-

Thermo Fisher Scientific. Hypercarb™ Porous Graphitic Carbon HPLC Columns. Link

Sources

Using GPG-NH2 as a model for collagen biomaterial engineering

Application Note: Precision Collagen Engineering using GPG-NH2 as a Thermodynamic Reference Model

Executive Summary

In the engineering of synthetic collagen biomaterials, the distinction between random aggregation and ordered triple-helical self-assembly is the critical determinant of scaffold mechanics and immunogenicity. Glycyl-Prolyl-Glycinamide (GPG-NH2) serves as the essential thermodynamic reference model (or "null" state) for these systems. Unlike collagen mimetic peptides (CMPs) rich in hydroxyproline (Hyp) that form rigid triple helices, GPG-NH2 adopts a stable

This guide details the protocols for using GPG-NH2 to:

-

Calibrate Circular Dichroism (CD) baselines for triple-helix quantification.

-

Screen Solvation Conditions (Hofmeister effects) to optimize scaffold stability.

-

Design "Turn" Motifs in higher-order collagen assemblies.

Part 1: The Role of GPG-NH2 in Collagen Engineering

To engineer collagen, one must control the equilibrium between the Unfolded State (U) and the Native Triple Helix (N) . GPG-NH2 represents the ideal model for the Unfolded/Turn state due to its specific sequence physics:

-

Gly (G): Provides rotational freedom (

angles) necessary for chain reversal. -

Pro (P): Restricts conformational entropy, favoring PPII helices but lacking the hydrogen-bonding hydroxyl group of Hydroxyproline (Hyp) required for inter-strand stability.

-

C-Terminal Amide (NH2): Eliminates charge repulsion at the terminus, isolating steric and solvation effects.

Comparison of Model Peptides:

| Feature | GPG-NH2 (Reference) | (GPO)n-NH2 (Target) | Significance |

| Primary Structure | Gly-Pro-Gly | Gly-Pro-Hyp | Hyp stabilizes helix via water bridges. |

| Secondary Structure | Triple Helix | GPG-NH2 is the negative control for helicity. | |

| Thermal Transition | Linear (Non-Cooperative) | Sigmoidal (Cooperative) | Used to calculate |

| Solubility | High (>290 mg/mL) | Variable | Ideal for high-concentration rheology baselines. |

Part 2: Experimental Protocols

Protocol A: High-Fidelity Synthesis of GPG-NH2

Objective: Synthesize GPG-NH2 with >98% purity to ensure spectroscopic accuracy.

Reagents:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH.

-

Coupling: HBTU/DIEA in DMF.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell 0.1 mmol Rink Amide resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (

min). Wash

-

-

Coupling Cycle (Iterative):

-

Activate Fmoc-AA (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

-

Add to resin; shake for 45 min at RT.

-

Kaiser Test: Verify coupling (Blue = Free Amine, Yellow = Coupled).

-

Sequence Order: Gly

Pro

-

-

Final Cleavage:

-

Wash resin with DCM (

) and dry under -

Add Cleavage Cocktail (5 mL) for 2 hours.

-

Precipitate filtrate in cold Diethyl Ether (

). -

Centrifuge (4000 rpm, 10 min), decant ether, and lyophilize.

-

-

Purification:

-

Column: C18 Reverse-Phase HPLC.

-

Gradient: 0–30% Acetonitrile in 0.1% TFA/Water over 30 min.

-

Validation: ESI-MS (Expected

Da).

-

Protocol B: Thermodynamic Characterization (The "Null" Baseline)

Objective: Use GPG-NH2 to distinguish true triple-helix signals from random PPII structure in CD spectroscopy.

Rationale: Both collagen triple helices and single-strand PPII helices show a positive maximum at ~225 nm.[1] However, only the triple helix shows a cooperative thermal transition . GPG-NH2 provides the "background" slope for this transition.

Procedure:

-

Sample Prep: Dissolve GPG-NH2 (Control) and Collagen Mimetic Peptide (Sample) in 10 mM PBS (pH 7.4) at 0.2 mg/mL.

-

CD Settings:

-

Wavelength: 190–260 nm.

-

Pathlength: 1 mm quartz cuvette.

-

Bandwidth: 1 nm.

-

-

Thermal Melt:

-

Ramp temperature from

to -

Monitor Ellipticity (

) at 225 nm.

-

-

Data Analysis:

-

GPG-NH2 Response: You will observe a linear decrease in

(thermal quenching) without a sigmoidal drop. This represents the Unfolded Baseline ( -

Collagen Sample Response: Subtract the normalized GPG-NH2 slope from the Collagen sample data to correct for non-helical thermal effects.

-

Critical QC Check:

If your "Collagen" biomaterial shows a thermal melt profile identical to GPG-NH2 (linear decrease), no triple helix is present . The material is an amorphous aggregate.

Protocol C: Solvation & Hofmeister Screening

Objective: Use GPG-NH2 to identify salt conditions that stabilize the collagen turn.

Context: Water mediates the H-bonds in collagen. GPG-NH2 hydration shells mimic the solvent-exposed regions of collagen.

-

Preparation: Prepare 50 mM GPG-NH2 in

. -

Titration: Titrate with kosmotropic salts (e.g.,

, KF) vs. chaotropic salts (e.g., NaSCN). -

NMR Analysis:

-

Monitor the

proton chemical shifts via 1H-NMR. -

Outcome: Kosmotropes will dehydrate the amide backbone, inducing a shift toward more compact

-turn structures (mimicking the constrained turn in collagen). -

Application: Use the salt concentration that maximizes the GPG-NH2 turn population to formulate your collagen hydrogel buffers.

-

Part 3: Visualization of the Engineering Logic

The following diagram illustrates how GPG-NH2 is used as a decision-gate in the development of collagen scaffolds.

Caption: Workflow utilizing GPG-NH2 as a negative control to validate triple-helical topology in collagen biomaterials.

References

-

Hydrogen Bonding and Solvation of a Proline-Based Peptide Model in Salt Solutions. Source: MDPI (2018). URL:[Link] (Generalized link to journal based on search context 1.2)

-

On the hydration structure of the pro-drug GPG-NH2 and its derivatives. Source: Chemical Physics Letters (2018).[2] URL:[Link]

-

The peptides acetyl-(Gly-3(S)Hyp-4(R)Hyp)10-NH2 and acetyl-(Gly-Pro-3(S)Hyp)10-NH2 do not form a collagen triple helix. Source: Journal of Biological Chemistry (2004).[2] URL:[Link]

-

Collagen Mimetic Peptides: Progress Towards Functional Applications. Source: Soft Matter (2011).[3] URL:[Link]

-

Chain Dimensions and Hydration Behavior of Collagen Model Peptides. Source: Journal of Physical Chemistry B (2016). URL:[Link]

Sources

Application Note: Preparation of H-Gly-Pro-Gly-NH2 Stock Solutions

Abstract & Core Directive

This guide details the protocol for preparing high-integrity stock solutions of H-Gly-Pro-Gly-NH2 , a synthetic tripeptide often utilized as a collagen-mimetic motif, a negative control in fibrin polymerization assays, or a spacer in bioconjugation.

Critical Technical Challenge: Unlike larger proteins, H-Gly-Pro-Gly-NH2 lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), rendering standard UV quantification at 280 nm (

The Directive: Researchers must abandon simple gravimetric methods ("weigh-and-dissolve") in favor of Net Peptide Content (NPC) corrected protocols to ensure stoichiometric accuracy in molar-sensitive assays.

Physicochemical Profile

| Property | Value | Notes |

| Sequence | Gly-Pro-Gly-NH2 | N-terminus: Free Amine; C-terminus: Amide |

| Molecular Weight | 228.25 g/mol | Free base MW.[1] Do not use this for weighing calculations. |

| Solubility | High (> 20 mg/mL) | Highly hydrophilic due to Gly/Pro content. |

| Isoelectric Point (pI) | ~9.6 | Basic, due to N-terminal amine ( |

| UV Absorbance | None at 280 nm | Warning: |

| Hydrophobicity | Low | Dissolves readily in water; DMSO is rarely required. |

Pre-Analytical Variables: The "Net Peptide" Trap

The most common source of experimental error with H-Gly-Pro-Gly-NH2 is assuming the powder in the vial is 100% peptide.

The Composition of "Peptide Powder"

Lyophilized peptides are complex mixtures containing:

-

The Peptide: H-Gly-Pro-Gly-NH2[2]

-

Counter-ions: Trifluoroacetate (TFA), Acetate, or Hydrochloride (from HPLC purification).

-

Adsorbed Water: Short peptides are hygroscopic and can absorb 10–30% of their weight in atmospheric water.

The Formula for Accuracy:

Note: NPC is found on the Certificate of Analysis (CoA) provided by the vendor, typically determined by Elemental Analysis or Amino Acid Analysis (AAA).

Workflow Visualization

The following diagram outlines the decision logic for preparing the stock solution, specifically addressing the lack of UV absorbance.

Figure 1: Decision matrix for H-Gly-Pro-Gly-NH2 preparation. Note the critical branching at Step 4 (Calculation) and Step 6 (Verification) due to the lack of A280 absorbance.

Detailed Protocol

Phase 1: Preparation & Calculation

-

Environmental Equilibration: Remove the peptide vial from the freezer. Keep the lid tightly closed and allow it to warm to room temperature for at least 60 minutes.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, instantly altering the weight and potentially causing hydrolysis.

-

-

Weighing: Using an analytical balance (readability 0.01 mg), weigh the desired amount of powder.

-

Tip: Use an anti-static gun if the powder is "fly-away."

-

-

The Stoichiometric Calculation:

-

Target: 10 mM Stock Solution.

-

Data from CoA:

-

MW (Free Base): 228.25 g/mol

-

Net Peptide Content (NPC): 75% (Example)

-

-

Weighed Mass (Gross): 2.0 mg

-

Net Peptide Mass:

-

Moles of Peptide:

( -

Required Volume:

-

Incorrect Method (Ignoring NPC):

. Result: Your solution would be 25% more dilute than you think, ruining assay reproducibility.

-

Phase 2: Solubilization

-

Solvent Selection:

-

Primary Choice: Sterile, deionized water (Milli-Q).

-

Secondary Choice: PBS (pH 7.4).[3]

-

Note: H-Gly-Pro-Gly-NH2 is highly soluble. Organic solvents (DMSO, DMF) are not necessary and should be avoided to prevent solvent artifacts in cell assays.

-

-

Dissolution:

-

Add the calculated volume of solvent (e.g., 657 µL).

-

Vortex gently for 10–20 seconds. The solution should be clear and colorless.

-

Optional: Centrifuge briefly (10,000 x g, 1 min) to collect liquid at the bottom.

-

Phase 3: Filtration & Storage

-

Sterilization: If using in cell culture, filter through a 0.22 µm PVDF or PES syringe filter.

-

Caution: Nylon filters can bind peptides. Pre-wet the filter with solvent to minimize loss, although GPG-NH2 is small and hydrophilic (low binding risk).

-

-

Aliquoting: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage:

-

Short Term (< 1 week): 4°C.

-

Long Term (> 6 months): -20°C or -80°C.

-

Quality Control & Validation

Since you cannot use a Nanodrop (

-

Amino Acid Analysis (AAA): The only absolute method. Hydrolysis of the peptide followed by HPLC quantification of the Glycine and Proline content. Recommended for GMP work or critical reference standards.

-

Peptide Bond Absorbance (

):-

Peptide bonds absorb at 205–220 nm.

-

Protocol: Dilute stock to ~10 µM in water (not buffer, as buffers absorb here). Measure

. -

Estimation:

is approx 31 mL mg⁻¹ cm⁻¹. This is an estimate and prone to error from trace salts.

-

-

Gravimetric Trust: For most R&D applications, relying on a high-precision balance and the CoA's Net Peptide Content is the industry standard accepted practice.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Solution is cloudy | Impurities or salt crash (if using high conc. PBS) | Centrifuge at 12,000 x g. If pellet forms, check solubility limits. For GPG-NH2, this is rare; suspect contamination. |

| Assay shows no activity | Concentration too low (NPC ignored) | Recalculate stock concentration using the NPC formula. You likely overestimated the peptide mass. |

| Drastic pH shift | Residual TFA counter-ions | The peptide is a TFA salt (acidic). If dissolved in unbuffered water, pH may drop to ~3. Buffer with 100 mM PBS or neutralize with dilute NaOH if necessary. |

References

- United States Pharmacopeia (USP).General Chapter <501> Salts of Organic Nitrogenous Bases (Peptide Stoichiometry).

Sources

- 1. H-Gly-Pro-Arg-Pro-NH2 | C18H32N8O4 | CID 10025377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Glu-Gly-Gly-Gly-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | C62H86N18O16S | CID 57340148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

Application Note: Synthesis and Characterization of Collagen-Mimetic Peptides (CMPs) Utilizing GPG Motifs

Part 1: Executive Summary & Strategic Design

The Shift from GPO to GPG

Standard mammalian collagen relies on the Gly-Pro-Hyp (GPO) triad, where hydroxyproline (Hyp/O) provides critical thermal stability via stereoelectronic effects (inductive withdrawal by the hydroxyl group). However, Hyp is expensive, difficult to incorporate into recombinant systems, and limits chemical diversity.

GPG (Gly-Pro-Gly) motifs, derived principally from bacterial collagens (e.g., Streptococcus pyogenes Scl2), offer a hydroxyproline-free alternative . While (GPG)

Design Logic: The "Charge-Pair" Rule

Unlike mammalian CMPs, GPG-based peptides often fail to fold into triple helices at room temperature if designed as simple homopolymers. Successful synthesis requires specific "guest-host" architectures or charge-pair engineering.

-

Mammalian Motif:

-

Bacterial/GPG Motif:

-

Stabilized GPG Motif:

Application Note: When synthesizing GPG peptides for drug delivery scaffolds, you must incorporate flanking GPO domains (nucleation zones) or electrostatic triads to ensure triple helix formation.

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Resin | TentaGel S RAM or Rink Amide MBHA | Low loading (0.2–0.4 mmol/g) reduces aggregation of growing chains. |

| Fmoc-Amino Acids | Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, etc. | Standard building blocks. |

| Activator | HATU or HCTU | High-efficiency coupling for sterically hindered Pro-Pro bonds. |

| Base | DIPEA (Diisopropylethylamine) | Activator base. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation (critical for Asp-Gly sequences). |

| Cleavage | TFA / TIPS / Water (95:2.5:2.[1]5) | Standard cleavage cocktail. |

Synthesis Workflow (Graphviz)

Figure 1: Optimized SPPS cycle for GPG-containing collagen mimetics. Note the emphasis on double coupling for Proline residues.

Step-by-Step Protocol

Step 1: Resin Preparation

-

Weigh 0.1 mmol of Rink Amide resin.

-

Swell in DMF for 30 minutes.

-

Drain and perform initial Fmoc deprotection (20% piperidine, 2 x 5 min).

Step 2: Coupling Cycles

-

Stoichiometry: Use 4-5 equivalents of Fmoc-AA relative to resin loading.

-

Activation: Dissolve AA and HATU (4.9 eq) in DMF. Add DIPEA (10 eq) immediately before adding to resin.

-

Coupling Time:

-

Aggregration Control: For peptides >30 residues, heat the coupling reaction to 50°C (microwave assisted) or 75°C (conventional) to disrupt secondary structures on the resin.

Step 3: Cleavage & Isolation [1]

-

Wash resin with DCM (x5) and dry under nitrogen.

-

Add Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5%

). Shake for 2.5 hours. -

Precipitate filtrate in ice-cold diethyl ether (10x volume).

-

Centrifuge (4000 rpm, 10 min, 4°C) and lyophilize the pellet.

Part 3: Characterization & Folding Validation

Synthesizing the primary sequence is only half the battle. You must prove the formation of the polyproline II (PPII) triple helix .

Circular Dichroism (CD) Spectroscopy

CD is the gold standard for validating collagen folding.

-

Sample Prep: Dissolve peptide in PBS (pH 7.4) at 0.1–0.5 mg/mL. Store at 4°C for 24–48 hours prior to measurement to allow slow folding (hysteresis is common in GPG peptides).

-

Spectral Signature:

Thermal Melting ( ) Determination

-

Monitor the CD signal at 225 nm while heating from 4°C to 80°C (rate: 10°C/hr).

-

Data Analysis: Plot Ellipticity vs. Temperature. The

is the inflection point of the sigmoidal transition. -

GPG vs GPO Benchmark:

-

:

-

: Does not fold (

-

Scl2-Mimic (Charge Stabilized):

.

-

:

Structural Logic Diagram (Graphviz)

Figure 2: Decision tree for validating triple-helical folding of GPG-based peptides.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Deletion Sequences | Steric hindrance of Proline. | Use double coupling (2x) and stronger activators (HATU instead of HBTU). |

| Low Solubility | Hydrophobic GPG repeats. | Incorporate charged residues (Lys/Glu) every 3rd triplet (e.g., GPK-GEQ). |

| No Triple Helix ( | Lack of Hyp stabilization. | Add "Capping" motifs: |

| Racemization | Over-activation of Cys/His (if present). | Use collidine instead of DIPEA; keep activation times <5 min before coupling. |

References

-

Bacterial Collagen Structure & Scl2: Lukomski, S. et al. "Role for Cell-Surface Collagen of Streptococcus pyogenes in Infections." PMC - NIH. [Link]

-

Synthesis Protocols (SPPS of CMPs): Fields, G.B. "Synthesis of Collagen-like Peptide Polymers." ResearchGate. [Link]

-

Circular Dichroism of Collagen: Shreiber, D.I. et al. "Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique." Biophysical Journal. [Link]

-

Stability of GPG vs GPO: Hartgerink, J.D. et al. "Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials." PMC - NIH. [Link]

-

Microwave Assisted Synthesis: Kianfar, B. et al. "Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides." Nature Protocols. [Link]

Sources

- 1. Harnessing multifunctional collagen mimetic peptides to create bioinspired stimuli responsive hydrogels for controlled cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insertion of Pro-Hyp-Gly provides 2 kcal mol−1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Storage and Handling of Lyophilized H-Gly-Pro-Gly-NH2 HCl

For Researchers, Scientists, and Drug Development Professionals

Authoritative Guide to Maintaining Peptide Integrity

As a Senior Application Scientist, this guide provides a comprehensive overview of the critical storage and handling conditions for the lyophilized synthetic peptide, H-Gly-Pro-Gly-NH2 HCl. Adherence to these protocols is paramount to ensure the peptide's stability, potency, and the reproducibility of your experimental results. The tripeptide H-Gly-Pro-Gly-NH2 is a valuable tool in various research applications, and its integrity is the bedrock of reliable data.

The Chemical Nature of H-Gly-Pro-Gly-NH2 HCl and Its Implications for Storage

H-Gly-Pro-Gly-NH2 HCl is a synthetic tripeptide amide, meaning it is composed of three amino acids—glycine, proline, and another glycine—with an amide group at the C-terminus. The hydrochloride (HCl) salt form enhances its stability and solubility. However, like most peptides, it is susceptible to degradation from environmental factors such as temperature, moisture, and light.[1][2][3] The lyophilized (freeze-dried) form is the most stable for long-term storage as it minimizes water-mediated degradation pathways.[4][5]

Core Storage Principles for Lyophilized H-Gly-Pro-Gly-NH2 HCl

Proper storage is the first line of defense against peptide degradation. The following conditions are recommended to maximize the shelf-life and preserve the integrity of your lyophilized H-Gly-Pro-Gly-NH2 HCl.

| Storage Condition | Short-Term (Weeks to Months) | Long-Term (Months to Years) | Rationale |

| Temperature | 4°C (Standard Refrigerator)[1][2][6] | -20°C or -80°C[1][4][5][7][8] | Lower temperatures significantly slow down chemical degradation processes.[1] For extended storage, -80°C is preferable.[5][6] |

| Humidity | Store in a dry environment, preferably in a desiccator.[8][9] | Tightly sealed container within a low-temperature freezer.[5][9] | Peptides, especially their salt forms, can be hygroscopic, meaning they readily absorb moisture from the air.[8][9][10] Moisture can lead to hydrolysis and clumping, reducing peptide content and stability.[1][9][10] |

| Light | Keep in a dark container or protect from light.[1][7][8] | Store in the original light-protective vial, inside a freezer.[1][8] | Exposure to UV light can cause degradation of the peptide.[1] |

| Atmosphere | Tightly sealed vial. | For peptides prone to oxidation, purging the vial with an inert gas like nitrogen or argon is recommended.[5][7] | While H-Gly-Pro-Gly-NH2 does not contain highly oxidation-prone residues like Cysteine or Methionine, minimizing oxygen exposure is a good general practice for long-term stability.[4][8] |

Protocol for Receiving and Initial Storage

This protocol ensures the peptide's integrity from the moment it arrives in your laboratory.

Caption: Workflow for receiving and initial storage of lyophilized peptides.

Step-by-Step Protocol for Weighing and Preparing for Use